2-Methoxyethyl 4-nitrophenyl carbonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 4-nitrophenyl carbonate typically involves the reaction of 2-methoxyethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl 4-nitrophenyl carbonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the nitrophenyl group with a nucleophile, such as an amine or alcohol. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to produce 2-methoxyethanol and 4-nitrophenol using acidic or basic conditions.
Major Products:
Nucleophilic Substitution: The major products are the substituted carbonate esters.
Reduction: The major product is 2-Methoxyethyl 4-aminophenyl carbonate.
Hydrolysis: The major products are 2-methoxyethanol and 4-nitrophenol.
Scientific Research Applications
2-Methoxyethyl 4-nitrophenyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is utilized in biochemical assays and as a substrate for enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of products that can be detected and quantified. The nitrophenyl group can undergo reduction or substitution reactions, which are crucial for its activity in various applications .
Comparison with Similar Compounds
2-Methoxyethyl 4-aminophenyl carbonate: This compound is similar in structure but has an amino group instead of a nitro group.
2-Methoxyethyl phenyl carbonate: This compound lacks the nitro group and has a simpler structure.
Uniqueness: 2-Methoxyethyl 4-nitrophenyl carbonate is unique due to the presence of both the methoxyethyl and nitrophenyl groups, which confer specific reactivity and properties. The nitro group allows for reduction reactions, while the methoxyethyl group provides solubility and stability in various solvents .
Properties
IUPAC Name |
2-methoxyethyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-6-7-16-10(12)17-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICULOXVGGBWFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124661-64-9 |
Source
|
Record name | Poly(oxy-1,2-ethanediyl), α-[(4-nitrophenoxy)carbonyl]-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124661-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50620595 |
Source
|
Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426264-10-0 |
Source
|
Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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